4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds .
Scientific Research Applications
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzoic acid: Similar in structure but lacks the pyrazole and nitrophenyl groups.
4-Hydroxy-3,5-dimethylbenzoic acid: Contains a hydroxyl group instead of the pyrazole and nitrophenyl groups.
Uniqueness
4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the presence of both the pyrazole ring and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets that are not possible with simpler benzoic acid derivatives .
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
4-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15N3O4/c1-11-17(14-4-3-5-16(10-14)21(24)25)12(2)20(19-11)15-8-6-13(7-9-15)18(22)23/h3-10H,1-2H3,(H,22,23) |
InChI Key |
CQCKHKLAXMJOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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